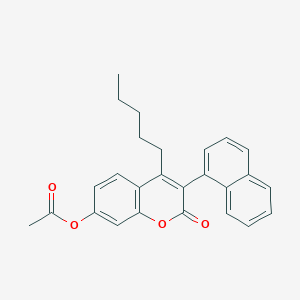
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate, also known as NAK-8, is a synthetic compound that belongs to the class of chromenones. It has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer biology and neuropharmacology.
Wissenschaftliche Forschungsanwendungen
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate has been studied for its potential applications in cancer biology, particularly in the inhibition of cancer cell growth and induction of apoptosis. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and play a critical role in cancer development and progression. (3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate has also been studied for its potential applications in neuropharmacology, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate exerts its biological effects by inhibiting the activity of HDACs, which leads to the hyperacetylation of histones and the upregulation of genes involved in apoptosis and cell cycle arrest. It also activates the extrinsic apoptotic pathway by upregulating the expression of death receptors such as Fas and TRAIL. In addition, (3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate has been shown to inhibit the activity of protein kinase C (PKC), which plays a critical role in the regulation of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate has been shown to induce apoptosis and cell cycle arrest in cancer cells, both in vitro and in vivo. It has also been shown to inhibit the growth and migration of cancer cells, as well as angiogenesis. In neuropharmacology, (3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease. It has also been shown to protect neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate has several advantages for lab experiments, including its high potency and selectivity for HDAC inhibition, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
For research on (3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate include the development of more potent and selective HDAC inhibitors, as well as the exploration of its potential applications in other areas of scientific research, such as immunology and infectious diseases. In addition, further studies are needed to elucidate the mechanism of action of (3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate and to identify its molecular targets.
Synthesemethoden
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate can be synthesized using a multi-step process that involves the condensation of 2-naphthol with pentan-2-one, followed by the reaction with 3-bromopropionic acid and acetic anhydride. The final product is obtained after purification using column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
(3-naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O4/c1-3-4-5-12-23-21-15-14-19(29-17(2)27)16-24(21)30-26(28)25(23)22-13-8-10-18-9-6-7-11-20(18)22/h6-11,13-16H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZZIKHLOOSWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[[(1-methylpiperidin-4-yl)amino]methyl]phenyl]acetamide](/img/structure/B7463882.png)
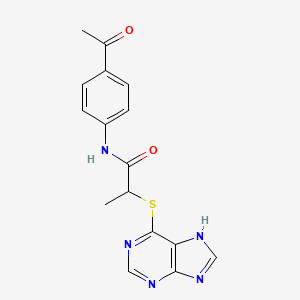
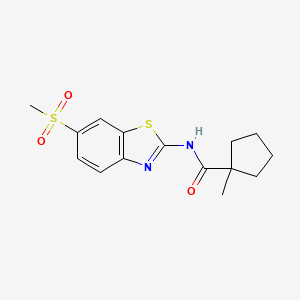
![(E)-2-cyano-N-(2-iodo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-3-phenylprop-2-enamide](/img/structure/B7463903.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B7463906.png)

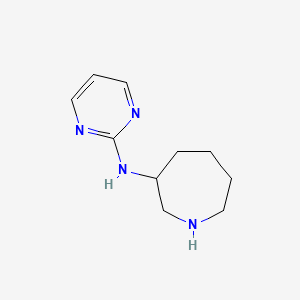
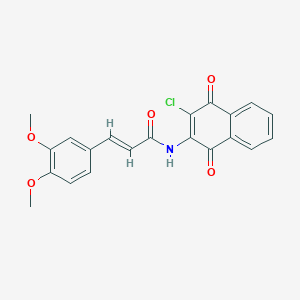

![4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene](/img/structure/B7463934.png)
![[3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7463945.png)
![N-[1-(1-benzofuran-2-yl)ethyl]acetamide](/img/structure/B7463949.png)
![N-[3-(benzimidazol-1-yl)propyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide](/img/structure/B7463967.png)
![[2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate](/img/structure/B7463980.png)